(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-1-hydroxy-3-phenylpropylidene]amino]-1-hydroxyhexylidene]amino]-1-hydroxy-3-sulfanylpropylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-1-hydroxy-3-(1H-indol-3-yl)propylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1-hydroxy-3-(1H-indol-3-yl)propylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-1-hydroxy-4-methylsulfanylbutylidene]amino]-1-hydroxyhexylidene]amino]-1-hydroxyhexylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1-hydroxyethylidene]amino]propanoyl]pyrrolidin-2-yl]-hydroxymethylidene]amino]-1,3-dihydroxypropylidene]amino]-1-hydroxy-3-methylpentylidene]amino]-1,3-dihydroxybutylidene]amino]-1-hydroxy-3-sulfanylpropylidene]amino]-1-hydroxy-3-methylbutylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-1-hydroxypropylidene]amino]-3-phenylpropanoic acid

Catalog No.
S1831420
CAS No.
151186-19-5
M.F
C8H10OS
M. Wt
0
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-...

CAS Number

151186-19-5

Product Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-1-hydroxy-3-phenylpropylidene]amino]-1-hydroxyhexylidene]amino]-1-hydroxy-3-sulfanylpropylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-1-hydroxy-3-(1H-indol-3-yl)propylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1-hydroxy-3-(1H-indol-3-yl)propylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-1-hydroxy-4-methylsulfanylbutylidene]amino]-1-hydroxyhexylidene]amino]-1-hydroxyhexylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1-hydroxyethylidene]amino]propanoyl]pyrrolidin-2-yl]-hydroxymethylidene]amino]-1,3-dihydroxypropylidene]amino]-1-hydroxy-3-methylpentylidene]amino]-1,3-dihydroxybutylidene]amino]-1-hydroxy-3-sulfanylpropylidene]amino]-1-hydroxy-3-methylbutylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-1-hydroxypropylidene]amino]-3-phenylpropanoic acid

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-1-hydroxy-3-phenylpropylidene]amino]-1-hydroxyhexylidene]amino]-1-hydroxy-3-sulfanylpropylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-1-hydroxy-3-(1H-indol-3-yl)propylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1-hydroxy-3-(1H-indol-3-yl)propylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-1-hydroxy-4-methylsulfanylbutylidene]amino]-1-hydroxyhexylidene]amino]-1-hydroxyhexylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1-hydroxyethylidene]amino]propanoyl]pyrrolidin-2-yl]-hydroxymethylidene]amino]-1,3-dihydroxypropylidene]amino]-1-hydroxy-3-methylpentylidene]amino]-1,3-dihydroxybutylidene]amino]-1-hydroxy-3-sulfanylpropylidene]amino]-1-hydroxy-3-methylbutylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-1-hydroxypropylidene]amino]-3-phenylpropanoic acid

Molecular Formula

C8H10OS

Molecular Weight

0

InChI

InChI=1S/C141H226N46O29S3/c1-11-77(6)111(133(212)186-112(80(9)189)134(213)183-106(74-218)130(209)184-110(76(4)5)132(211)176-97(49-32-61-161-141(155)156)120(199)170-93(45-28-57-157-137(147)148)116(195)166-78(7)113(192)180-103(136(215)216)66-82-36-16-13-17-37-82)185-128(207)104(72-188)181-131(210)107-50-33-62-187(107)135(214)79(8)165-109(191)71-164-115(194)100(64-75(2)3)177-121(200)92(44-24-27-56-144)168-117(196)91(43-23-26-55-143)169-125(204)99(53-63-219-10)175-119(198)94(46-29-58-158-138(149)150)172-126(205)101(67-83-69-162-88-40-20-18-38-85(83)88)179-124(203)98(51-52-108(146)190)174-127(206)102(68-84-70-163-89-41-21-19-39-86(84)89)178-122(201)96(48-31-60-160-140(153)154)171-118(197)95(47-30-59-159-139(151)152)173-129(208)105(73-217)182-123(202)90(42-22-25-54-142)167-114(193)87(145)65-81-34-14-12-15-35-81/h12-21,34-41,69-70,75-80,87,90-107,110-112,162-163,188-189,217-218H,11,22-33,42-68,71-74,142-145H2,1-10H3,(H2,146,190)(H,164,194)(H,165,191)(H,166,195)(H,167,193)(H,168,196)(H,169,204)(H,170,199)(H,171,197)(H,172,205)(H,173,208)(H,174,206)(H,175,198)(H,176,211)(H,177,200)(H,178,201)(H,179,203)(H,180,192)(H,181,210)(H,182,202)(H,183,213)(H,184,209)(H,185,207)(H,186,212)(H,215,216)(H4,147,148,157)(H4,149,150,158)(H4,151,152,159)(H4,153,154,160)(H4,155,156,161)/t77-,78-,79-,80+,87-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,110-,111-,112-/m0/s1

SMILES

CCC(C)C(C(=NC(C(C)O)C(=NC(CS)C(=NC(C(C)C)C(=NC(CCCNC(=N)N)C(=NC(CCCNC(=N)N)C(=NC(C)C(=NC(CC1=CC=CC=C1)C(=O)O)O)O)O)O)O)O)O)N=C(C(CO)N=C(C2CCCN2C(=O)C(C)N=C(CN=C(C(CC(C)C)N=C(C(CCCCN)N=C(C(CCCCN)N=C(C(CCSC)N=C(C(CCCNC(=N)N)N=C(C(CC3=CNC4=CC=CC=C43)N=C(C(CCC(=N)O)N=C(C(CC5=CNC6=CC=CC=C65)N=C(C(CCCNC(=N)N)N=C(C(CCCNC(=N)N)N=C(C(CS)N=C(C(CCCCN)N=C(C(CC7=CC=CC=C7)N)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O

Synonyms

Lactoferrin (human precursor reduced)

The exact mass of the compound Lactoferrin is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Hair conditioning; Skin conditioning. However, this does not mean our product can be used or applied in the same or a similar way.

Lactoferrin is a multifunctional glycoprotein found in mammalian milk and other exocrine secretions []. It has gained significant attention in scientific research due to its diverse biological activities, including:

  • Iron regulation

    Lactoferrin possesses a high affinity for iron binding. This property allows it to control iron availability for both the host and microbes. By sequestering iron, lactoferrin limits its access to pathogens, hindering their growth [].

  • Antimicrobial activity

    Lactoferrin exhibits broad-spectrum antimicrobial activity against bacteria, viruses, and fungi []. It can directly disrupt microbial membranes and also act synergistically with other immune components [].

  • Immunomodulation

    Research suggests lactoferrin can modulate the immune system by influencing various immune cell functions. It can stimulate the production of immune mediators and enhance phagocytosis, the process by which immune cells engulf and destroy pathogens [].

  • Antioxidant and anti-inflammatory properties

    Lactoferrin demonstrates antioxidant activity by scavenging free radicals, which can damage cells and contribute to various chronic diseases []. Additionally, it exhibits anti-inflammatory effects by regulating inflammatory signaling pathways [].

These intriguing properties of lactoferrin have opened doors for its exploration in various scientific research applications:

  • Iron deficiency and anemia

    Studies investigate the potential of lactoferrin supplementation to improve iron absorption and address iron deficiency, particularly in vulnerable populations like infants [].

  • Infectious diseases

    Research explores the use of lactoferrin as a potential therapeutic agent against various infectious agents, including bacteria, viruses, and fungi [].

  • Inflammation and chronic diseases

    Lactoferrin's anti-inflammatory and antioxidant properties are being studied in the context of chronic inflammatory diseases like arthritis and inflammatory bowel disease [].

  • Cancer research

    Studies investigate the potential of lactoferrin to inhibit cancer cell growth and proliferation, as well as its role in supporting the immune response against cancer [].

The compound is a complex organic molecule characterized by multiple chiral centers and functional groups. Its systematic name suggests it is a derivative of a long-chain amino acid or peptide-like structure, with various substituents that include hydroxymethyl, amino, and sulfanyl groups. The intricate structure implies significant stereochemical complexity, which may influence its biological activity and interactions.

, including:

  • Nucleophilic substitutions due to the presence of amino and hydroxyl groups.
  • Condensation reactions, particularly involving the formation of amides or esters.
  • Redox reactions due to the presence of sulfanyl groups, which can act as reducing agents.

Specific reaction pathways would depend on the conditions and the presence of other reactants.

The biological activity of this compound may be significant due to its structural features. Compounds with similar structures are often investigated for their potential in:

  • Antidiabetic effects, similar to compounds like Semaglutide, which target metabolic pathways involved in glucose regulation .
  • Anticancer properties, as many complex amines and amino acids exhibit cytotoxic effects against various cancer cell lines.
  • Neuroprotective effects, potentially due to the indole moieties present in the structure, which are known for their roles in neurotransmitter regulation.

Synthesis of such a complex molecule typically involves:

  • Multi-step synthesis: Starting from simpler amino acids or peptides, employing techniques such as:
    • Solid-phase peptide synthesis for assembling peptide chains.
    • Protecting group strategies to manage reactive functional groups during synthesis.
  • Chiral resolution: Utilizing chiral catalysts or reagents to ensure the desired stereochemistry is achieved.
  • Functional group modifications: After initial synthesis, various functional groups can be introduced or modified through selective reactions.

This compound's applications could span across various fields:

  • Pharmaceuticals: As a potential drug candidate for treating metabolic disorders or cancers.
  • Biotechnology: In the development of enzyme inhibitors or as a research tool in studying metabolic pathways.
  • Nutraceuticals: If proven safe and effective, it might be used in dietary supplements aimed at enhancing metabolic health.

Interaction studies are crucial for understanding how this compound behaves in biological systems:

  • Protein binding studies: To determine affinity and specificity towards potential target proteins.
  • Enzyme interaction assays: To evaluate its role as an inhibitor or activator of specific enzymes involved in metabolic pathways.
  • Cellular uptake studies: To assess how well the compound penetrates cellular membranes and its bioavailability.

Several compounds share structural similarities with this molecule, particularly those containing multiple chiral centers and functional groups. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
SemaglutideLong-chain peptide with multiple amino acidsAntidiabetic
Avermectin B1Macrocyclic lactone with multiple stereocentersAntiparasitic
InsulinPeptide hormone with complex structureMetabolic regulation

Uniqueness

The uniqueness of this compound lies in its specific arrangement of chiral centers and functional groups, which may confer distinct biological activities compared to similar compounds. Its potential interactions within biological systems could lead to novel therapeutic applications not yet explored.

XLogP3

6.8

Use Classification

Cosmetics -> Hair conditioning; Skin conditioning

Dates

Last modified: 02-18-2024

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